Hexethal sodium
Overview
Description
Hexethal sodium, also known as sodium 5-ethyl-5-hexylbarbiturate, is a barbiturate derivative that was invented in the 1940s. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound was primarily used as an anesthetic in veterinary medicine due to its fast onset of action and short duration of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexethal sodium is synthesized through the reaction of 5-ethyl-5-hexylbarbituric acid with sodium hydroxide. The reaction typically involves dissolving 5-ethyl-5-hexylbarbituric acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hexethal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding barbituric acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Barbituric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates.
Scientific Research Applications
Hexethal sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying barbiturate chemistry.
Biology: Investigated for its effects on the central nervous system and its potential use in neuropharmacology.
Medicine: Explored for its anesthetic properties and potential therapeutic applications in treating anxiety and convulsions.
Industry: Utilized in the development of veterinary anesthetics and muscle relaxants.
Mechanism of Action
Hexethal sodium exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA results in the sedative, anxiolytic, and anticonvulsant properties of this compound .
Comparison with Similar Compounds
Hexethal sodium is similar to other barbiturates such as pentobarbital and thiopental. it is unique in its fast onset of action and short duration of effects, making it particularly suitable for use as an anesthetic in veterinary medicine. Other similar compounds include:
Pentobarbital: Used for its sedative and hypnotic properties.
Thiopental: Known for its rapid induction of anesthesia.
Hexobarbital: Another barbiturate with hypnotic and sedative effects
This compound stands out due to its specific pharmacokinetic profile, which allows for quick onset and short duration of action, making it ideal for short procedures and rapid recovery .
Properties
IUPAC Name |
sodium;5-ethyl-5-hexyl-4,6-dioxo-1H-pyrimidin-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAXLUDTCGASZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162591 | |
Record name | Hexethal sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-00-3 | |
Record name | Hexethal sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexethal sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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